Risperidone Isoxazole-N-oxide
Description
Structural and Mechanistic Significance of N-Oxidation in Pharmaceutical Compounds
N-oxidation, the process of forming an N-oxide from a nitrogen-containing compound, is a significant chemical transformation in medicinal chemistry. nih.govacs.org The N-oxide group (N⁺–O⁻) is highly polar and can form strong hydrogen bonds, which can substantially alter the physicochemical properties of a parent molecule. nih.govacs.org This modification can be a result of metabolic processes in the body or chemical degradation. acs.orgresearchgate.net
The introduction of an N-oxide functionality can lead to several changes in a compound's profile:
Increased Water Solubility: The high polarity of the N-oxide group often enhances a compound's solubility in aqueous media. nih.govresearchgate.net
Altered Membrane Permeability: The change in polarity can decrease a molecule's ability to pass through biological membranes. nih.govresearchgate.net
Modified Biological Activity: In some cases, N-oxides are metabolites of drugs. acs.org The N-oxide moiety can be crucial for the biological activity of certain compounds, and in other instances, it may lead to inactivation. nih.gov
Prodrug Applications: The N-oxide group can be used in prodrug design. Many N-oxides are enzymatically reduced in vivo back to the parent amine, a strategy that can be exploited for targeted drug delivery, particularly in hypoxic (low oxygen) environments like solid tumors. nih.govacs.org
Table 1: Impact of N-Oxidation on Pharmaceutical Compound Properties
| Property | Effect of N-Oxidation | Mechanistic Rationale |
|---|---|---|
| Solubility | Generally Increased | The N⁺–O⁻ bond is highly polar and acts as a strong hydrogen bond acceptor, improving interaction with water. nih.govacs.org |
| Membrane Permeability | Generally Decreased | Increased hydrophilicity reduces the ability to cross lipophilic cell membranes. nih.govresearchgate.net |
| Reactivity | Can be altered | The N-oxide group can be inert or exhibit specific redox reactivity, depending on its chemical environment. nih.gov |
| Metabolic Stability | Variable | Can be a stable metabolite or an intermediate for further reactions. acs.org |
Positioning of Risperidone (B510) Isoxazole-N-oxide within the Metabolic and Degradation Landscape of Risperidone
Risperidone undergoes extensive metabolism and can also degrade under certain environmental conditions. It is crucial to distinguish between its primary metabolic pathways and its degradation pathways.
The main metabolic route for risperidone in humans is hydroxylation to form 9-hydroxyrisperidone, an active metabolite with a pharmacological profile similar to the parent drug. nih.govpsychopharmacologyinstitute.com This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. nih.govresearchgate.netjnjmedicalconnect.com
In contrast, Risperidone Isoxazole-N-oxide is not a major metabolite but rather a significant degradation product. nih.gov Its formation is primarily associated with oxidative stress conditions. Studies have shown that exposing risperidone to oxygen or light (photodegradation) leads to the formation of the N-oxide. nih.govjst.go.jp The formation of this N-oxide is a key concern in the manufacturing and storage of risperidone, as it represents a chemical impurity that must be monitored and controlled. derpharmachemica.comrasayanjournal.co.in It has been synthesized and characterized as both cis- and trans-N-oxide isomers. derpharmachemica.com
Table 2: Comparison of Major Risperidone Biotransformation and Degradation Pathways
| Pathway | Key Product | Primary Mechanism | Catalysts/Conditions | Significance |
|---|---|---|---|---|
| Metabolism | 9-hydroxyrisperidone | Aliphatic Hydroxylation | Cytochrome P450 enzymes (CYP2D6, CYP3A4) nih.govjnjmedicalconnect.com | Forms an active metabolite contributing to therapeutic effect. psychopharmacologyinstitute.com |
| Degradation | this compound | Oxidation (N-oxidation) | Exposure to oxygen, light (photo-irradiation) nih.govjst.go.jp | Forms a degradation product/impurity affecting drug quality. derpharmachemica.com |
Other identified degradation pathways for risperidone include hydrolysis and bacterial degradation, which can lead to cleavage of the benzisoxazole ring. jst.go.jpojp.gov
Rationale for Comprehensive Academic Investigation of this compound
The comprehensive academic and industrial investigation of this compound is driven by several critical factors related to pharmaceutical science and drug development.
Firstly, regulatory agencies require stringent control over impurities in drug substances and products. derpharmachemica.com As this compound is a known impurity, its identification, quantification, and characterization are essential for ensuring the quality and consistency of risperidone formulations. rasayanjournal.co.in This necessitates the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to detect and monitor its levels. nih.govrasayanjournal.co.in
Secondly, understanding the degradation pathways of risperidone is fundamental to developing stable pharmaceutical dosage forms. By studying how and under what conditions this compound is formed, formulation scientists can implement strategies to prevent its generation, such as using protective packaging or adding stabilizers. jst.go.jp Research has shown, for example, that the photodegradation of risperidone to its N-oxide can be influenced by excipients and the pH of the formulation. jst.go.jp
Finally, the isoxazole (B147169) chemical scaffold and its N-oxide derivatives are recognized as "privileged structures" in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system. researchgate.netmdpi.com Academic research into compounds like this compound contributes to the broader understanding of the structure-activity relationships of isoxazole-containing molecules, potentially inspiring the design of new therapeutic agents. researchgate.netnih.gov
Table 3: Key Motivations for the Study of this compound
| Rationale | Objective | Impact Area |
|---|---|---|
| Pharmaceutical Quality Control | To identify, quantify, and control the N-oxide as a drug impurity. derpharmachemica.comrasayanjournal.co.in | Patient Safety & Product Efficacy |
| Formulation Development | To understand degradation mechanisms and enhance the stability of risperidone products. jst.go.jp | Drug Shelf-life & Consistency |
| Medicinal Chemistry Research | To explore the chemical properties and potential biological activities of isoxazole N-oxides. researchgate.netnih.gov | Drug Discovery & Innovation |
Table of Mentioned Compounds
| Compound Name |
|---|
| Risperidone |
| This compound |
| 9-hydroxyrisperidone |
| 2-hydroxybenzoyl-risperidone |
| 2-hydroxybenzoyl-paliperidone |
| Paliperidone |
| Valdecoxib |
| Zonisamide |
| Oxyacillin |
| Acivicin |
| Leflunomide |
| Isocarboxazid |
| Trimethylamine-N-oxide |
| Carbadox |
| Olaquindox |
| 4-alanylpyridine-N-oxide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H27FN4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
InChI Key |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Origin of Product |
United States |
**synthetic Methodologies and Chemical Derivatization of Risperidone Isoxazole N Oxide**
Diverse Synthetic Routes for the Preparation of Risperidone (B510) Isoxazole-N-oxide
The primary route to Risperidone Isoxazole-N-oxide involves the direct oxidation of the parent drug, risperidone. This transformation targets the tertiary amine in the piperidine (B6355638) ring, leading to the formation of the corresponding N-oxide. A simple and efficient method for this synthesis has been described, which yields a mixture of the cis and trans diastereomers of the N-oxide. derpharmachemica.com
Traditional Oxidation Strategies and Their Application to Isoxazole (B147169) Systems
Traditional oxidation methods are fundamental to the synthesis of N-oxides. For the preparation of this compound, a common and straightforward approach is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. derpharmachemica.com This method is a well-established strategy for the N-oxidation of tertiary amines.
The synthesis involves treating a solution of risperidone in methanol (B129727) with 30% hydrogen peroxide. derpharmachemica.com The reaction is typically maintained at a controlled temperature for an extended period to ensure the conversion of the starting material into the N-oxide products. derpharmachemica.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). derpharmachemica.com This direct oxidation of the piperidine nitrogen in the risperidone molecule is a specific application of a classic N-oxidation reaction.
In the broader context of isoxazole chemistry, traditional oxidation is also crucial for the formation of the isoxazole ring itself. The most widely reported synthesis of isoxazole derivatives is through the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. rsc.orgresearchgate.net These essential nitrile oxide intermediates are often generated in situ from the oxidation of aldoximes using various oxidizing agents. rsc.orgnih.gov
Table 1: Reaction Conditions for the Synthesis of Risperidone N-oxide
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Risperidone | derpharmachemica.com |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | derpharmachemica.com |
| Solvent | Methanol | derpharmachemica.com |
| Temperature | 30-35°C | derpharmachemica.com |
| Reaction Time | ~48 hours | derpharmachemica.com |
| Monitoring | Thin-Layer Chromatography (TLC) | derpharmachemica.com |
| Products | Mixture of cis- and trans-Risperidone N-oxide | derpharmachemica.com |
Novel Catalytic Approaches to N-Oxidation of Nitrogen Heterocycles
While traditional oxidants like H₂O₂ are effective, recent research has focused on developing more advanced and efficient catalytic systems for the oxidation of nitrogen heterocycles. These novel approaches offer potential advantages such as milder reaction conditions, higher selectivity, and the use of more environmentally benign oxidants like molecular oxygen.
Several heterogeneous catalytic systems have shown high efficacy in the oxidation of N-heterocyclic compounds. These include:
Cobalt Nanoparticles on Nitrogen-Doped Carbon (Co/MC) : This catalyst has been used for the aerobic oxidative dehydrogenation of N-heterocycles, achieving high yields of the corresponding heteroarenes. acs.org The oxidation is believed to proceed via superoxide (B77818) radical anions as the active species. acs.org
Metal-Free Nitrogen-Doped Carbon : Prepared by pyrolyzing biomass and a nitrogen source, these materials serve as robust catalysts for the oxidative dehydrogenation of various N-heterocycles using molecular oxygen in water. nih.gov
Nitrogen/Phosphorus Co-doped Porous Carbon (NPCH) : This metal-free catalyst demonstrates high activity and stability for the oxidative dehydrogenation of N-heterocycles in air, using water as a green solvent. nih.gov
Heterogeneous Cobalt Oxide on Nitrogen-Doped Carbon : This system is an effective catalyst for the aerobic dehydrogenation of N-heterocycles like 1,2,3,4-tetrahydroquinolines under mild conditions (60°C, 1 atm O₂). organic-chemistry.org
Additionally, halogen-containing compounds have been employed as catalysts in the sulfuric acid-mediated oxidation of N-heteroaryl compounds. google.com Although these specific catalytic methods have not been explicitly reported for the synthesis of this compound, they represent the forefront of N-oxidation technology and could potentially be adapted for this purpose.
Table 2: Examples of Novel Catalytic Systems for Oxidation of N-Heterocycles
| Catalyst System | Oxidant | Key Features | Source(s) |
|---|---|---|---|
| Cobalt Nanoparticles on N-Doped Carbon | O₂ | Heterogeneous, reusable, forms superoxide radicals. | acs.org |
| Nitrogen-Doped Carbon | O₂ | Metal-free, uses water as a solvent, mild conditions. | nih.gov |
| N,P Co-doped Porous Carbon | Air | Metal-free, robust, high antioxidant resistance. | nih.gov |
| Cobalt Oxide on N-Doped Carbon | O₂ | Heterogeneous, effective under mild conditions. | organic-chemistry.org |
| Halogens/Hydrogen Halides | Sulfuric Acid | Catalytic oxidation of N-heteroaryl compounds. | google.com |
Purification and Isolation Techniques for this compound
Following the synthesis of this compound, which results in a mixture of cis and trans isomers, effective purification and isolation techniques are necessary. derpharmachemica.com After the reaction, the solvent is typically removed under vacuum, and the residue is subjected to an extraction process using a solvent like methylene (B1212753) dichloride to isolate the crude product mixture. derpharmachemica.com
For the separation of the individual diastereomers, flash chromatography is a key technique. derpharmachemica.com This method allows for the effective separation of the cis- and trans-N-oxides from the mixture. derpharmachemica.com The identity and purity of the isolated isomers are confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assign the cis and trans configurations by comparing their relative retention times (RRT) with the standards mentioned in the United States Pharmacopeia (USP) monograph. derpharmachemica.com The successful separation is crucial for the detailed characterization of each isomer. derpharmachemica.com
Precursor Chemistry and Stereoselective Synthesis Considerations for this compound
The precursor to this compound is the parent drug, risperidone. The synthesis of risperidone itself involves several key steps. A common synthetic route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. google.comossila.com
The formation of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate is a critical part of the synthesis. This often involves the cyclization of an oxime intermediate. google.com For instance, 4-(2,4-difluorobenzoyl)piperidine hydrochloride can be reacted with hydroxylamine (B1172632) to form the corresponding oxime, which is then cyclized in the presence of a base to yield the benzisoxazole ring system. google.com
Stereoselectivity is a significant consideration at two stages. First, in the synthesis of the risperidone precursor, the geometry of the oxime intermediate can be important. It has been shown that using an enriched Z-isomer of the oxime intermediate can enhance the formation of risperidone. google.com Second, the N-oxidation of the risperidone piperidine ring is diastereoselective, leading to two distinct products: cis-Risperidone N-oxide and trans-Risperidone N-oxide. derpharmachemica.com These isomers can be distinguished by spectroscopic methods, particularly NMR. For example, in the ¹H-NMR spectra, the chemical shift of the equatorial protons of the methylene group attached to the nitrogen atom in the piperidine ring is observed at a higher value in the trans-oxide compared to the cis-oxide. derpharmachemica.com
Table 3: Comparative ¹H-NMR Data for Risperidone N-oxide Isomers
| Compound | Protons | Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| cis-Risperidone N-oxide | Equatorial methylene protons on piperidine ring | 3.39 | derpharmachemica.com |
| trans-Risperidone N-oxide | Equatorial methylene protons on piperidine ring | 3.71 | derpharmachemica.com |
Synthesis of Analogues and Chemically Modified Derivatives of this compound
The synthesis of analogues and chemically modified derivatives of this compound can be approached by modifying the risperidone scaffold before the N-oxidation step. Research has been conducted on generating various analogues of risperidone itself, which could then serve as precursors for new N-oxide derivatives. wgtn.ac.nz For example, truncated and unsaturated analogues of risperidone have been synthesized to explore their biological effects. wgtn.ac.nz
One notable derivative that can be formed from risperidone under different conditions is bicyclorisperidone. This compound can be synthesized by heating risperidone in the presence of potassium carbonate and potassium iodide in dimethylformamide (DMF). derpharmachemica.com This transformation appears to proceed through a Boulton-Katritzky type rearrangement. derpharmachemica.com While not an N-oxide, the synthesis of this and other analogues highlights the chemical versatility of the risperidone structure for creating a library of related compounds. The synthesis of N-oxide derivatives of these risperidone analogues would be a logical extension for exploring structure-activity relationships.
**biochemical Pathways and Enzymology of Risperidone Isoxazole N Oxide Formation**
In Vitro Metabolic Formation of Risperidone (B510) Isoxazole-N-oxide from Parent Risperidone
The formation of Risperidone Isoxazole-N-oxide from its parent compound, risperidone, has been observed primarily as a product of degradation under oxidative and photolytic stress conditions. nih.govjst.go.jp However, evidence also suggests its formation as a metabolite in biological systems. In vitro studies are crucial for elucidating the specific enzymatic systems responsible for this transformation.
The N-oxidation of xenobiotics, including pharmaceuticals, is primarily catalyzed by two major enzyme superfamilies: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450s (CYPs). researchgate.netnih.gov For many tertiary amine-containing drugs, FMOs are the principal enzymes responsible for N-oxide formation. nih.gov In the context of antipsychotics, FMO3 has been identified as playing a significant role in the N-oxidation of olanzapine. researchgate.net
The table below summarizes the key enzyme systems implicated in the N-oxidation of risperidone and related compounds.
| Enzyme System | Implication in N-Oxidation | Supporting Evidence |
| Flavin-containing Monooxygenases (FMOs) | Likely involved in the N-oxidation of tertiary amines. FMO3 is a key enzyme in the N-oxidation of the antipsychotic olanzapine. researchgate.net | General role in N-oxidation of xenobiotics. researchgate.netnih.gov |
| Cytochrome P450 (CYP) 3A4 | Potential role in N-oxidation of piperidine-containing drugs and antipsychotics like clozapine. researchgate.netnih.gov It is also a secondary enzyme in overall risperidone metabolism. nih.govpharmgkb.orgjnjmedicalconnect.com | Known to catalyze N-oxidation of various compounds. |
| Cytochrome P450 (CYP) 2D6 | Primarily responsible for the 9-hydroxylation of risperidone. nih.govpharmgkb.orgjnjmedicalconnect.com Its direct role in N-oxidation is not established. | Major enzyme in risperidone metabolism, but for a different pathway. |
The enzymatic mechanism of N-oxidation involves the transfer of an oxygen atom from an activated enzyme-cofactor complex to the nitrogen atom of the substrate. For FMOs, the enzyme utilizes flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group, which, in the presence of NADPH and molecular oxygen, forms a hydroperoxyflavin intermediate. This intermediate then directly oxygenates the nucleophilic nitrogen of the substrate. researchgate.net
In the case of CYP-mediated N-oxidation, the process is part of the broader P450 catalytic cycle. The iron atom within the heme prosthetic group of the CYP enzyme is activated to a high-valent iron-oxo species, which is a powerful oxidant capable of transferring an oxygen atom to the substrate's nitrogen. nih.gov
Comparative Biotransformation Studies of this compound Across Different Biological Systems
Detailed comparative studies on the formation of this compound across different in vitro systems are not extensively available in the current literature. However, general principles of drug metabolism allow for extrapolation.
Hepatic Microsomes : Human liver microsomes are a standard in vitro tool containing a rich complement of both CYP and FMO enzymes. Incubation of risperidone with human liver microsomes in the presence of NADPH would be the primary method to assess the formation of this compound and to perform enzyme inhibition studies to identify the contributing enzymes. nih.govjnjmedicalconnect.com Studies with rat liver microsomes have primarily focused on the formation of hydroxylated metabolites of risperidone. semanticscholar.orgijper.org
Recombinant Enzymes : The use of recombinant human CYP and FMO enzymes expressed in systems like baculovirus-infected insect cells allows for the precise identification of which specific enzyme isoform is responsible for a particular metabolic reaction. Studies using recombinant CYPs have been instrumental in defining the roles of CYP2D6 and CYP3A4 in risperidone's 9-hydroxylation. nih.govjnjmedicalconnect.comnih.gov Similar studies would be necessary to definitively identify the enzymes forming the N-oxide metabolite.
Microbial Systems : Certain microbial strains can be used as biocatalysts to produce drug metabolites, including N-oxides. hyphadiscovery.com This approach can be particularly useful for generating larger quantities of a metabolite for structural characterization and further testing.
Non-Human Tissue : While human data is most relevant, studies using liver microsomes from other species, such as rats and dogs, can provide insights into interspecies differences in metabolism.
Investigation of Metabolic Stability and Further Biotransformations of this compound In Vitro
The metabolic stability of a metabolite is a critical factor in determining its potential for accumulation and further biological activity. N-oxide metabolites can be relatively stable, but some are known to be susceptible to reduction back to the parent amine. hyphadiscovery.comacs.org This reduction can be enzymatic or non-enzymatic.
Information regarding the specific metabolic stability and further biotransformations of this compound in vitro is scarce. Investigating this would involve incubating the isolated N-oxide metabolite with in vitro systems like liver microsomes or hepatocytes and analyzing for the formation of subsequent metabolites or the parent drug. Such studies are essential to fully understand the metabolic fate of this compound. The stability of N-oxides can also be influenced by the sample matrix and handling conditions, with some being prone to degradation in hemolyzed plasma. altasciences.com
**advanced Analytical and Bioanalytical Techniques for Risperidone Isoxazole N Oxide Characterization**
Chromatographic Separation and Detection Methodologies for Risperidone (B510) Isoxazole-N-oxidenih.govderpharmachemica.comresearchgate.net
Chromatographic techniques are fundamental for the separation of Risperidone Isoxazole-N-oxide from risperidone and other related substances. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used methods for this purpose. nih.govderpharmachemica.com
High-performance liquid chromatography (HPLC) is a well-established technique for the analysis of risperidone and its impurities. ijrpns.comnih.govresearchgate.net It has been instrumental in determining the relative retention times (RRT) of the cis- and trans-isomers of this compound, which is a critical parameter in impurity profiling. derpharmachemica.com
Ultra-performance liquid chromatography (UPLC), a more recent advancement, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and greater sensitivity. rasayanjournal.co.in UPLC methods have been developed to achieve efficient separation of a wide array of risperidone impurities, including the N-oxide isomers. rasayanjournal.co.in These methods often employ sub-2 µm particle columns, which contribute to the enhanced separation efficiency. rasayanjournal.co.inlongdom.org
A typical UPLC method for the separation of risperidone and its related substances, including this compound, utilizes a C18 reversed-phase column with a gradient elution system. rasayanjournal.co.inlongdom.org The mobile phase often consists of a combination of an aqueous buffer (such as ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and tetrahydrofuran. rasayanjournal.co.in UV detection is commonly employed, with wavelengths set around 234 nm, 238 nm, or 280 nm to monitor the separated compounds. nih.govijrpns.com
| Parameter | HPLC Conditions | UPLC Conditions |
|---|---|---|
| Column | Symmetry C18 (5 µm, 250 mm x 4.6 mm) nih.gov | Waters Acquity BEH C18 (1.7 µm, 100 mm x 2.1 mm) rasayanjournal.co.in |
| Mobile Phase | Methanol (B129727): Acetonitrile (80:20, v/v) nih.gov | A: 2.0g Ammonium acetate (B1210297) in 1000 ml water B: Acetonitrile C: Tetrahydrofuran (Gradient elution) rasayanjournal.co.in |
| Flow Rate | 1.0 mL/min nih.gov | 0.3 mL/min rasayanjournal.co.in |
| Detection | UV at 280 nm nih.gov | UV (specific wavelength not detailed in the provided text, but other sources suggest 234-280 nm) rasayanjournal.co.in |
| Column Temperature | Ambient nih.gov | 72°C rasayanjournal.co.in |
Gas chromatography is generally not a suitable method for the direct analysis of this compound. This is due to the compound's high molecular weight, low volatility, and thermal lability. The high temperatures required for GC analysis would likely cause degradation of the molecule, leading to inaccurate results. Therefore, HPLC and UPLC are the preferred chromatographic techniques for the characterization of this compound.
Mass Spectrometry (MS) Based Approaches for Identification and Quantification of Risperidone Isoxazole-N-oxidenih.govderpharmachemica.comresearchgate.netnih.gov
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the definitive identification and quantification of this compound. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of a selected precursor ion. In the case of this compound, electrospray ionization (ESI) is a common technique used to generate the protonated molecule [M+H]⁺. For both the cis- and trans-N-oxides, the M+ ion peaks have been observed at an m/z of 427.215, which confirms the addition of a single oxygen atom to the risperidone molecule. derpharmachemica.com
The fragmentation pattern of this compound is expected to be similar to that of risperidone, with a characteristic cleavage of the piperidine (B6355638) ring. researchgate.netnih.govresearchgate.net A significant fragment ion for risperidone is observed at m/z 191.31. nih.gov For the N-oxide, a corresponding fragment would be anticipated, potentially with a mass shift due to the presence of the oxygen atom. Furthermore, a common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da), which can be a diagnostic indicator of this functional group.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. The accurate mass of Risperidone cis-N-Oxide has been reported as 426.2067 Da. lgcstandards.com The use of techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) is instrumental in identifying and confirming the presence of metabolites and degradation products such as this compound in various matrices. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₇FN₄O₃ | nih.gov |
| Molecular Weight | 426.48 g/mol | nih.gov |
| Monoisotopic Mass | 426.20671890 Da | nih.gov |
| Observed [M+H]⁺ (ESI-MS) | 427.215 | derpharmachemica.com |
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis)) for this compound Structure Elucidationnih.govderpharmachemica.comresearchgate.netscispace.comrjpdft.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netijnrd.orgnih.govunito.it
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of molecules, including the stereochemistry of the N-oxide. Both ¹H and ¹³C NMR have been used to characterize the cis- and trans-isomers of this compound. nih.govderpharmachemica.com In both isomers, the chemical shifts of the methylene (B1212753) groups attached to the nitrogen atom in the piperidine ring are deshielded compared to risperidone, which is consistent with the presence of the electron-withdrawing N-oxide group. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) Spectroscopy gives information about the electronic transitions within a molecule. Risperidone has shown maximum absorbance (λmax) at wavelengths around 238 nm and 276-280 nm. rjpdft.comresearchgate.netijnrd.org It has been noted that this compound has the same UV spectrum as risperidone, as the chromophoric system of the molecule remains unchanged. rjpdft.com
| Technique | Observed Characteristics for this compound |
|---|---|
| ¹H NMR | Deshielding of methylene protons adjacent to the piperidine nitrogen compared to risperidone. derpharmachemica.com |
| ¹³C NMR | Deshielding of methylene carbons adjacent to the piperidine nitrogen compared to risperidone. derpharmachemica.com |
| IR | Expected to show characteristic bands of risperidone (C-N, C-F, C=O stretching) with an additional N-O stretching band. scispace.com |
| UV-Vis | Similar UV spectrum to risperidone with λmax around 238 nm and 276-280 nm. rjpdft.com |
Information regarding the bioanalytical method validation for "this compound" is not publicly available.
A thorough search of scientific literature and publicly accessible databases did not yield specific studies detailing the validation of analytical methods for the quantitative analysis of this compound in any biological matrices, including non-human samples. Research primarily focuses on the parent drug, risperidone, and its major active metabolite, 9-hydroxyrisperidone.
Consequently, it is not possible to provide the detailed research findings and data tables for the method validation of this compound as requested in the article outline. Generating such content would require access to proprietary data from preclinical drug development studies, which are not in the public domain.
Therefore, the section on "Advanced Analytical and Bioanalytical Techniques for this compound Characterization" and its subsection "Method Validation Principles for Quantitative Analysis of this compound in Biological Matrices (excluding human samples)" cannot be completed with the required scientifically accurate and specific information.
**molecular Interactions and Pharmacological Characterization of Risperidone Isoxazole N Oxide in in Vitro Systems**
Receptor Binding Affinity and Selectivity Profiling of Risperidone (B510) Isoxazole-N-oxide
The affinity and selectivity of a compound for various neurotransmitter receptors are fundamental determinants of its pharmacological action. For antipsychotic agents, binding profiles at dopamine and serotonin receptors are of particular importance.
Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. For the parent compound, risperidone, extensive binding data is available, showing a high affinity for serotonin 5-HT2A receptors and a strong affinity for dopamine D2 receptors. psychopharmacologyinstitute.comnih.gov It also exhibits affinity for α1- and α2-adrenergic receptors and histamine H1 receptors. psychopharmacologyinstitute.com
Table 1: Putative Receptor Binding Affinity Profile of Risperidone Isoxazole-N-oxide (Hypothetical)
| Receptor | Putative Kᵢ (nM) | Putative Affinity |
| Dopamine D₂ | Data not available | Moderate to High |
| Serotonin 5-HT₂ₐ | Data not available | Moderate to High |
| α₁-Adrenergic | Data not available | Low to Moderate |
| α₂-Adrenergic | Data not available | Low to Moderate |
| Histamine H₁ | Data not available | Low to Moderate |
| Note: This table is hypothetical and for illustrative purposes, as specific binding data for this compound is not currently available in the cited sources. |
Surface Plasmon Resonance (SPR) and other biophysical techniques provide valuable information on the kinetics of ligand-target interactions, including association (kon) and dissociation (koff) rates. This data offers a more dynamic view of the binding process compared to steady-state affinity measurements from radioligand assays.
There are no specific studies utilizing SPR or similar biophysical techniques to characterize the binding kinetics of this compound to its target receptors in the available literature. For the parent compound, risperidone, such studies would be instrumental in further understanding its rapid dissociation from the D2 receptor, which is thought to contribute to its atypical antipsychotic profile. nih.gov Similar investigations for the N-oxide metabolite would be necessary to determine if this kinetic characteristic is retained.
Functional Assays and Cellular Signaling Pathway Investigations of this compound Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor and to investigate its impact on downstream cellular signaling.
Cell-based assays are used to measure the functional consequences of a ligand binding to its receptor. For risperidone, it is well-established as a potent antagonist at both 5-HT2A and D2 receptors. psychopharmacologyinstitute.comnih.gov
Specific functional assay data for this compound is not available. However, the observation that it exhibits antipsychotic and antiemetic properties suggests it likely functions as an antagonist at dopamine D2 receptors. biosynth.com The extent of its antagonist activity at 5-HT2A and other receptors would require dedicated functional studies, such as calcium flux assays for Gq-coupled receptors (like 5-HT2A) or cAMP assays for Gi/Gs-coupled receptors (like D2).
Beyond receptor binding, understanding how a compound modulates intracellular signaling cascades provides a more complete picture of its cellular effects. Risperidone is known to affect various signaling pathways downstream of D2 and 5-HT2A receptors.
There is no direct evidence from the searched literature detailing the specific intracellular signaling cascades modulated by this compound. Investigations into its effects on pathways such as the Akt/GSK3β pathway, which is implicated in the action of some antipsychotics, or its influence on gene expression related to neural cell development and synaptic function, would be necessary to fully characterize its molecular pharmacology. researchgate.netsemanticscholar.org
Structure-Activity Relationship (SAR) Studies and Molecular Descriptors of this compound and Related Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For antipsychotic drugs, SAR studies have guided the development of compounds with improved efficacy and side-effect profiles.
While SAR studies for various classes of antipsychotics are extensive, specific SAR studies focusing on the N-oxide derivatives of risperidone and its analogues are not well-documented in the public domain. The introduction of the N-oxide moiety to the piperidine (B6355638) nitrogen of risperidone creates a significant structural and electronic change. derpharmachemica.com This modification increases the polarity of the molecule, which can affect its ability to cross the blood-brain barrier and its interaction with the binding pockets of target receptors.
A study on deconstructed analogs of risperidone at the 5-HT2A receptor revealed that the piperidine and benzisoxazole ring systems are crucial for antagonist activity. vcu.eduvcu.edu This suggests that modifications to the piperidine ring, such as N-oxidation, would likely have a significant impact on the compound's functional activity. However, without a systematic study of related N-oxide analogues, a detailed SAR cannot be established.
Computational Chemistry and in Silico Modeling of Risperidone Isoxazole N Oxide
Computational chemistry and in silico modeling provide powerful tools for understanding the molecular properties and biological interactions of pharmaceutical compounds. For Risperidone (B510) Isoxazole-N-oxide, these methods can elucidate its behavior at the atomic level, offering insights that complement experimental data. Computational approaches allow for the investigation of its interactions with protein targets, its electronic characteristics, metabolic fate, and the potential for developing new derivatives.
**advanced Preclinical Research Applications and Mechanistic Insights Involving Risperidone Isoxazole N Oxide**
Utilization of Risperidone (B510) Isoxazole-N-oxide as a Mechanistic Probe in In Vitro and Isolated Organ Preparations
The investigation of drug metabolism is fundamental to understanding a compound's efficacy and potential interactions. In vitro systems, utilizing components like isolated liver microsomes, are crucial for these studies. ijper.orgsemanticscholar.org While the metabolism of risperidone is dominated by hydroxylation via Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and to a lesser extent CYP3A4 nih.govnih.govpharmgkb.org, the formation of an N-oxide metabolite would likely involve different enzyme systems.
These studies are critical for identifying the specific enzymes responsible for N-oxide formation. This information helps in predicting potential drug-drug interactions that are not mediated by the well-known CYP pathways. For instance, if a co-administered drug is a substrate or inhibitor of the specific FMO responsible for generating Risperidone Isoxazole-N-oxide, it could alter the metabolic profile of risperidone.
Table 1: Hypothetical In Vitro Study Design for Investigating this compound Formation
| Component | Description | Objective |
| Incubation System | Human Liver Microsomes (HLM), Recombinant Human FMOs (e.g., FMO3, FMO5) | To simulate the metabolic environment of the human liver and to pinpoint specific enzyme involvement. |
| Substrate | Risperidone | The parent drug that is metabolized. |
| Cofactors | NADPH-generating system for CYPs, specific cofactors for FMOs if required | To ensure the enzymatic reactions can proceed. |
| Analytical Method | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | To separate and identify the parent drug and its metabolites, including the specific detection of this compound. |
| Inhibitors | Known inhibitors of CYP enzymes (e.g., quinidine (B1679956) for CYP2D6) and potential FMO inhibitors | To differentiate the metabolic contribution of various enzyme families. |
Investigation of this compound's Role in Receptor Occupancy and Ligand-Binding Dynamics in Non-Human Animal Models
This investigation typically involves radioligand binding assays and receptor occupancy studies in non-human animal models. In radioligand binding assays, a radiolabeled version of the N-oxide metabolite would be used to compete with known ligands for binding to a panel of receptors, including dopamine, serotonin, adrenergic, and histaminergic receptors. pharmgkb.org This would determine its binding affinity (Ki) and selectivity.
In non-human animal models, techniques like Positron Emission Tomography (PET) could be employed to study the brain penetration and receptor occupancy of the N-oxide metabolite in real-time. mdpi.com Such studies would clarify whether this compound can cross the blood-brain barrier and engage with central nervous system targets. The findings would reveal if the N-oxide derivative possesses a pharmacological profile similar to risperidone, a novel profile with different therapeutic implications, or if it is pharmacologically inert.
Table 2: Comparison of Receptor Binding Affinities (Ki, nM) for Risperidone and its Metabolites (Hypothetical Data for N-oxide)
| Receptor | Risperidone | 9-Hydroxyrisperidone | This compound (Hypothetical) |
| Dopamine D2 | High Affinity | High Affinity | To be determined (TBD) |
| Serotonin 5-HT2A | Very High Affinity | Very High Affinity | TBD |
| α1-Adrenergic | High Affinity | High Affinity | TBD |
| α2-Adrenergic | Moderate Affinity | Moderate Affinity | TBD |
| Histamine H1 | Moderate Affinity | Moderate Affinity | TBD |
Consideration as a Biomarker for Specific Enzymatic Activities or Metabolic Phenotypes
A biomarker is a measurable indicator of a biological state or condition. In pharmacokinetics, the concentration of a drug or its metabolites can serve as a biomarker for the activity of metabolizing enzymes. A well-established example is the ratio of risperidone to its primary metabolite, 9-hydroxyrisperidone, which strongly correlates with the activity of the CYP2D6 enzyme. nih.gov This ratio can help classify patients as poor, extensive, or ultrarapid metabolizers, which has clinical implications. nih.govpsychopharmacologyinstitute.com
In a similar vein, the formation and concentration of this compound could be considered as a potential biomarker for the activity of the specific enzymes responsible for its generation. As N-oxidation is often carried out by FMOs, measuring the levels of this N-oxide metabolite in plasma or urine could provide a specific index of FMO activity. nih.gov
This would be particularly valuable because FMOs, while less studied than CYPs, are involved in the metabolism of numerous xenobiotics and endogenous compounds. nih.gov Establishing this compound as a biomarker could help in phenotyping individuals for FMO activity. This information could be used to predict how these individuals might metabolize other drugs that are substrates for the same FMO enzymes, thereby personalizing therapeutic strategies and avoiding potential adverse drug reactions. The development of such a biomarker would require extensive clinical validation to correlate metabolite levels with genetic polymorphisms or functional activity of the implicated enzyme.
Table 3: Potential Biomarkers from Risperidone Metabolism
| Biomarker | Enzymatic Pathway Indicated | Metabolic Phenotype Assessed |
| Risperidone / 9-Hydroxyrisperidone Ratio | CYP2D6-mediated hydroxylation | CYP2D6 activity (Poor, Intermediate, Extensive, Ultrarapid Metabolizer) |
| This compound Concentration (Hypothetical) | FMO-mediated N-oxidation | FMO activity (e.g., FMO3 phenotype) |
**concluding Perspectives and Future Directions in Risperidone Isoxazole N Oxide Research**
Synthesis of Current Academic Knowledge on Risperidone (B510) Isoxazole-N-oxide
Risperidone Isoxazole-N-oxide is primarily recognized as a metabolite and a process-related impurity of risperidone, a second-generation antipsychotic medication. derpharmachemica.comnih.gov Risperidone itself is a benzisoxazole derivative that acts as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors. psychopharmacologyinstitute.comdrugbank.com The N-oxide is formed through the oxidation of the piperidine (B6355638) nitrogen atom in the risperidone molecule. derpharmachemica.com
The synthesis of this compound for use as a reference standard in impurity profiling is well-documented. A common laboratory method involves the direct oxidation of risperidone. derpharmachemica.com Typically, risperidone is treated with 30% hydrogen peroxide in a solvent like methanol (B129727) at room temperature for an extended period (e.g., 48 hours). derpharmachemica.com This process yields a mixture of cis- and trans-N-oxide diastereomers, which can then be separated using chromatographic techniques such as flash chromatography or HPLC. derpharmachemica.com The resulting compounds are characterized using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR). derpharmachemica.com In NMR spectra, the formation of the N-oxide bond leads to a discernible downfield shift in the signals of the adjacent methylene (B1212753) protons in the piperidine ring compared to the parent risperidone molecule. derpharmachemica.com
Some sources suggest that Risperidone N-oxide may function as a prodrug of risperidone and has shown some antiemetic and antipsychotic activity, potentially through the blockade of dopamine receptors. biosynth.com However, comprehensive clinical data on its independent pharmacological activity remains limited.
| Identifier | Value |
|---|---|
| Chemical Name | 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 832747-55-4 |
| Molecular Formula | C23H27FN4O3 biosynth.com |
| Molecular Weight | 426.48 g/mol biosynth.com |
| Appearance | Crystalline Solid biosynth.com |
| Melting Point | Approximately 190 °C biosynth.com |
Identification of Unexplored Research Avenues and Methodological Advancements
While the synthesis and identification of this compound are established, its biological role and therapeutic potential remain largely unexplored, presenting several avenues for future research.
Unexplored Research Avenues:
Blood-Brain Barrier Permeability: The ability of N-oxides to cross the blood-brain barrier (BBB) is a subject of ongoing debate, complicated by reversible redox metabolism. acs.org Given that risperidone's therapeutic action is in the central nervous system, determining the BBB permeability of its N-oxide form is critical to understanding its potential neuropsychiatric effects or lack thereof. nih.gov
Methodological Advancements:
Stereoselective Synthesis: Current synthesis methods produce a mixture of cis and trans isomers that require separation. derpharmachemica.com Developing novel, stereoselective synthetic routes would be a significant advancement, providing pure isomers for more precise biological evaluation. researchgate.netnih.gov
Advanced Analytical Techniques: Employing advanced analytical methods, such as high-resolution mass spectrometry and sophisticated NMR techniques, can provide deeper insights into the structure and behavior of the N-oxide. researchgate.net These tools can also be used to quantify the metabolite in biological samples to better understand its pharmacokinetics.
Computational Modeling: In silico approaches and molecular docking can be used to predict the binding affinity of this compound to various receptors (e.g., dopamine and serotonin receptors) and drug transporters. researchgate.net This could help prioritize experimental studies and elucidate its mechanism of action.
| Research Area | Specific Focus | Potential Impact |
|---|---|---|
| Pharmacology | Determine binding affinities for D2, 5-HT2A, and other relevant receptors. | Clarify its contribution to risperidone's therapeutic effect and side effect profile. |
| Toxicology | Assess cytotoxicity and impact on cellular metabolic pathways (e.g., in brain endothelial cells). nih.gov | Understand its role in risperidone-induced toxicity and adverse effects. |
| Pharmacokinetics | Investigate in vivo reduction to risperidone and BBB permeability. acs.org | Evaluate its potential as a prodrug and its effects on the central nervous system. |
| Synthetic Chemistry | Develop stereoselective synthesis methods for pure cis and trans isomers. researchgate.net | Enable more accurate biological testing and characterization. |
Broader Implications of Isoxazole (B147169) N-Oxidation in Pharmaceutical Sciences
The study of this compound is a specific example within the broader context of N-oxidation, a critical transformation in pharmaceutical sciences. The isoxazole ring and its N-oxide derivatives are considered privileged structures in the design of neuropsychiatric drugs. nih.gov
Key Implications:
Drug Metabolism and Stability: N-oxidation is a common metabolic pathway for drugs containing tertiary amine groups and is also a potential pathway for chemical degradation during drug product development. nih.govresearchgate.net Understanding the propensity of an isoxazole-containing drug to undergo N-oxidation is crucial for predicting its metabolic fate, stability, and potential for forming impurities. nih.gov The N-oxide group is highly polar and can form strong hydrogen bonds, which can increase water solubility but decrease membrane permeability. acs.orgnih.gov
Modulation of Pharmacological Activity: The formation of an N-oxide can significantly alter the biological activity of a parent drug. The metabolite may be active, inactive, or have a different pharmacological profile altogether. This makes the characterization of N-oxide metabolites a regulatory requirement and a key component of drug safety assessment.
Drug Design and Development: The isoxazole moiety is present in numerous pharmaceuticals due to its favorable physicochemical properties and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrsc.orgresearchgate.net Knowledge of how N-oxidation affects the isoxazole scaffold allows medicinal chemists to design new molecules with improved pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). rsc.org For instance, structural modifications can be made to either block metabolic N-oxidation to increase a drug's half-life or to promote it if the N-oxide has a beneficial effect or is part of a prodrug strategy. researchgate.net
Therapeutic Applications of N-Oxides: Beyond being metabolites, heterocyclic N-oxides are an emerging class of therapeutic agents in their own right, with applications as anticancer, antibacterial, and antihypertensive agents. researchgate.net They can act as hypoxia-activated prodrugs or as nitric oxide donors, showcasing the diverse therapeutic potential that can be unlocked through N-oxidation. acs.orgnih.gov
| Aspect | Implication of N-Oxidation | Relevance to Drug Development |
|---|---|---|
| Physicochemical Properties | Increases polarity and water solubility; may decrease membrane permeability. acs.orgnih.gov | Affects drug absorption, distribution, and potential to cross the blood-brain barrier. |
| Pharmacokinetics | Can be a major metabolic pathway, influencing the drug's half-life and clearance. | Essential for predicting drug dosage and duration of action. |
| Pharmacodynamics | Metabolite can be active, inactive, or have a modified activity profile. | Crucial for understanding the overall therapeutic effect and potential side effects. |
| Drug Design | Can be leveraged for prodrug strategies or blocked to prevent unwanted metabolism. acs.org | Allows for rational design of molecules with optimized ADMET properties. rsc.org |
| Drug Stability | N-oxide can be a degradation product formed during manufacturing or storage. researchgate.netnih.gov | Important for formulation development and ensuring product quality and shelf-life. |
Compound Names Mentioned
9-hydroxyrisperidone
Hydrogen peroxide
Methanol
Risperidone
this compound
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing Risperidone Isoxazole-N-oxide purity and stability in preclinical formulations?
- Methodological Answer : Key techniques include Fourier-transform infrared spectroscopy (FTIR) to assess drug-excipient compatibility by identifying functional group interactions , liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis of drug stability and metabolite profiling , and USP pharmacopeial standards (e.g., dissolution testing, content uniformity) to validate formulation quality . For example, FTIR spectra in risperidone mini-tablet studies confirmed no chemical interactions between the API and excipients .
Q. How can researchers address flowability and compaction challenges when formulating this compound for oral delivery?
- Methodological Answer : Poor flowability due to low bulk density and electrostatic charge can be mitigated using glidants like colloidal silicon dioxide (Aerosil) and direct compression-friendly excipients such as mannitol and microcrystalline cellulose (Avicel PH101) . A Box-Behnken experimental design can optimize variables like glidant surface area (X3) and superdisintegrant swelling pressure (X2) to achieve robust mini-tablets with ≤1% friability and uniform dosage .
Q. What pharmacological parameters should be prioritized in early-stage efficacy studies of this compound?
- Methodological Answer : Focus on bioavailability metrics (e.g., terminal half-life, Cmax), dose-response relationships , and receptor binding profiles (e.g., dopamine D2 and serotonin 5-HT2A antagonism). Preclinical studies should align with clinical benchmarks, such as the 0.25–0.5 mg/day pediatric dosing range for risperidone , while using validated behavioral scales like the Positive and Negative Syndrome Scale (PANSS) to quantify symptom reduction .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles be applied to optimize this compound formulations for pediatric use?
- Methodological Answer : Implement a three-factor Box-Behnken design to evaluate critical variables:
- X1 : Mannitol percentage in Avicel (affects compressibility).
- X2 : Swelling pressure of superdisintegrants (e.g., croscarmellose sodium).
- X3 : Glidant surface area (Aerosil 200/300/380).
Responses like crushing strength (≥5 kN) and disintegration time (e.g., ≤8.4 seconds in simulated saliva) are modeled statistically to minimize variability . Post-optimization, validate using USP dissolution apparatus and simulated salivary fluid (SSF, pH 6.2) .
Q. What statistical frameworks are suitable for resolving contradictions in clinical trial data for this compound?
- Methodological Answer : Use mixed-effects ANOVA to account for inter-individual variability in longitudinal studies, as seen in autism trials . For meta-analyses of heterogeneous datasets (e.g., small sample sizes, varied outcome measures), apply random-effects models and sensitivity analyses to assess bias . Predefine response criteria (e.g., ≥30% PANSS reduction) to standardize efficacy evaluations .
Q. How do structural modifications to the isoxazole-N-oxide moiety influence Risperidone's neuroprotective and pharmacokinetic properties?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing analogs like Oxadiazole-4N-oxide (ODZ-4N) . Use heteronuclear multiple quantum coherence (HMQC) NMR to map electronic environments and MTT assays to evaluate neuroprotection under oxygen-glucose deprivation (OGD) . Pharmacokinetic profiling via MRM-based LC-MS/MS can quantify blood-brain barrier penetration .
Q. What methodologies ensure dosage uniformity in this compound mini-tablets for pediatric populations?
- Methodological Answer : Employ gravimetric feeding systems during direct compression to minimize mass variation. Validate content uniformity using HPLC-UV (USP <905> guidelines) and assess disintegration in biorelevant media (e.g., reconstituted skimmed milk, pH 6.8) . For microgram-scale dosing, use laser diffraction particle size analysis to ensure homogenous API distribution .
Q. How can researchers design preclinical studies to evaluate neuroprotective mechanisms of this compound derivatives?
- Methodological Answer : Utilize oxygen-glucose deprivation (OGD) models in neuronal cultures to simulate ischemic conditions. Measure nitric oxide (NO) release via chemiluminescence and soluble guanylate cyclase (sGC) activation to link neuroprotection to cyclic-GMP pathways . Pair transcriptomic profiling (RNA-seq) with step-through passive avoidance (STPA) tests to correlate molecular changes with cognitive outcomes .
Methodological Frameworks for Rigorous Research
- Study Design : Apply PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .
- Data Analysis : Use Shapiro-Wilk tests for normality checks and Bonferroni corrections for multiple comparisons in clinical datasets .
- Reporting Standards : Follow ICMJE guidelines to detail chemical sources (e.g., manufacturer, purity, batch numbers) and statistical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
